Home > Products > Screening Compounds P32169 > FAK/aurora kinase-IN-1
FAK/aurora kinase-IN-1 -

FAK/aurora kinase-IN-1

Catalog Number: EVT-15274592
CAS Number:
Molecular Formula: C23H24ClN7O3
Molecular Weight: 481.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FAK/aurora kinase-IN-1 is a chemical compound that serves as an inhibitor targeting the Focal Adhesion Kinase and Aurora kinases. These kinases play crucial roles in cell division and signaling pathways, making them significant in cancer research and therapy. The compound is designed to selectively inhibit these kinases, potentially leading to reduced tumor growth and improved therapeutic outcomes.

Source

FAK/aurora kinase-IN-1 is synthesized through various chemical methods, often involving complex organic reactions to ensure specificity and potency against its targets. The compound's development is rooted in extensive medicinal chemistry research aimed at optimizing its efficacy and minimizing side effects.

Classification

This compound falls under the category of kinase inhibitors, specifically targeting serine/threonine kinases involved in critical cellular processes such as mitosis and cell adhesion. It is classified as a synthetic small molecule designed for therapeutic applications in oncology.

Synthesis Analysis

Methods

The synthesis of FAK/aurora kinase-IN-1 typically involves multi-step organic reactions. A general approach includes:

  1. Preparation of Starting Materials: Initial compounds are selected based on their structural compatibility with the target kinases.
  2. Reactions: Various reactions such as coupling, cyclization, and functional group modifications are performed under controlled conditions.
  3. Purification: The final product is purified using techniques like chromatography to isolate the active compound from by-products.

Technical Details

The synthesis may include the use of catalysts to enhance reaction rates and yields, along with protective groups to ensure selectivity during multi-step processes. For instance, palladium-catalyzed reactions can be employed for coupling reactions, while conditions such as temperature and solvent choice are optimized for each step to achieve high purity and yield.

Molecular Structure Analysis

Structure

FAK/aurora kinase-IN-1 is characterized by a specific molecular structure that facilitates its interaction with target kinases. The structure typically includes:

  • A central scaffold that provides binding affinity.
  • Functional groups that enhance solubility and specificity.

Data

The molecular weight (MW) and formula can vary depending on the specific synthesis route but are essential for understanding its pharmacokinetic properties. For example, a related compound might have a molecular formula of C_xH_yN_zO_w, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological activity.

Chemical Reactions Analysis

Reactions

FAK/aurora kinase-IN-1 undergoes various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: Key for introducing functional groups.
  2. Cyclization Reactions: Often used to form ring structures that enhance binding properties.
  3. Deprotection Steps: Necessary to remove protective groups after synthesis.

Technical Details

The efficiency of these reactions can be influenced by factors such as solvent polarity, temperature, and concentration of reactants. Kinetic studies may be performed to optimize these parameters for maximum yield.

Mechanism of Action

Process

The mechanism of action for FAK/aurora kinase-IN-1 involves:

  1. Binding to Kinase Active Sites: The compound competes with ATP or other substrates for binding sites on Focal Adhesion Kinase and Aurora kinases.
  2. Inhibition of Phosphorylation: By blocking these sites, the compound prevents phosphorylation events critical for cell cycle progression and adhesion signaling.

Data

Studies indicate that effective inhibition leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis in cancer cells. The specific IC50 values (the concentration required to inhibit 50% of enzyme activity) are critical for assessing potency; for example, values in the nanomolar range indicate high efficacy against target kinases.

Physical and Chemical Properties Analysis

Physical Properties

FAK/aurora kinase-IN-1 typically exhibits:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or ethanol.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

The compound's chemical properties include:

  • pKa values, which determine its ionization state at physiological pH.
  • LogP values, indicating lipophilicity which affects absorption and distribution in biological systems.

Relevant data from stability studies may suggest optimal storage conditions (e.g., temperature, light exposure) to maintain compound integrity over time.

Applications

Scientific Uses

FAK/aurora kinase-IN-1 has significant applications in cancer research:

Biological Context of FAK and Aurora Kinases in Oncogenesis

Oncogenic Signaling Pathways Mediated by Aurora Kinases

Aurora kinases (AURKA, AURKB, AURKC) are serine/threonine kinases essential for mitotic progression. Their dysregulation promotes chromosomal instability (CIN), a hallmark of aggressive cancers. AURKA and AURKB are overexpressed in numerous malignancies, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer, and breast cancer, correlating with poor prognosis and metastasis [1] [3].

Mitotic Regulation and Chromosomal Instability in Cancer

Aurora kinases govern centrosome maturation (AURKA), spindle assembly, kinetochore-microtubule attachments (AURKB), and cytokinesis. Overexpression disrupts these processes, causing:

  • Multipolar spindles from aberrant centrosome duplication
  • Merotelic attachments leading to lagging chromosomes
  • Polyploidy due to cytokinesis failure [1] [3]In HNSCC, AURKA amplification (chromosome 20q13) occurs in 30–40% of cases, while AURKB overexpression drives aneuploidy and drug resistance [1].

Aurora A Overexpression and Tumorigenesis: Mechanisms of Centrosome Amplification

AURKA overexpression (≥2-fold in 45% of solid tumors) promotes tumorigenesis through:

  • Centrosome amplification: Dysregulated phosphorylation of centrosomal proteins (CEP192, γ-tubulin) induces supernumerary centrosomes.
  • Transcriptional reprogramming: AURKA phosphorylates and stabilizes MYC, enabling MYC-dependent gene expression [1] [5].
  • p53 inactivation: Mutant TP53 (72% of HPV– HNSCC) fails to repress AURKA transcription, creating a feedforward loop [1] [3].

Aurora B/C in Chromosomal Passenger Complex Functions and Cytokinesis

AURKB is the enzymatic core of the Chromosomal Passenger Complex (CPC; with INCENP, survivin, borealin). It regulates:

  • Histone H3 phosphorylation (Ser10) for chromatin condensation
  • Error correction via Kif2A-mediated microtubule depolymerization
  • Cytokinesis through MKLP1 phosphorylation [3].AURKC, typically testis-specific, is aberrantly expressed in cancers and complements AURKB functions. CPC dysfunction causes polyploidy and metastatic phenotypes [3] [9].

Table 1: Aurora Kinase Isoforms in Oncogenesis

IsoformPrimary LocalizationKey FunctionsCancer Associations
AURKACentrosomes, spindle polesCentrosome maturation, mitotic entry, spindle assemblyAmplified in 20q13; drives EMT, stemness, and therapy resistance
AURKBKinetochores, central spindleChromosome condensation, SAC, cytokinesisOverexpression linked to aneuploidy and poor differentiation
AURKCTestis (ectopic in cancer)Meiotic regulation, cytokinesis (in cancer)Co-expresses with AURKB; enhances migration in transformed cells

FAK in Tumor Microenvironment and Metastatic Signaling

Focal Adhesion Kinase (FAK), a cytoplasmic tyrosine kinase, integrates extracellular matrix (ECM) signals to regulate adhesion, migration, and survival. FAK overexpression occurs in >50% of solid tumors and correlates with metastatic burden [6] [8].

FAK-Driven Epithelial-Mesenchymal Transition (EMT)

FAK activation (autophosphorylation at Y397) initiates EMT via:

  • Transcriptional reprogramming: Phosphorylates YAP (Y357), inducing SLUG/SNAIL expression and E-cadherin loss [6] [8].
  • ECM remodeling: Upregulates MMP-9 through NF-κB/AP-1 activation, facilitating basement membrane degradation [7] [10].
  • Cytoskeletal reorganization: Phosphorylates paxillin (S273) and recruits GIT1-PIX-PAK complexes to promote focal adhesion turnover [4] [6].In laryngeal SCC, FAK inhibition reverses EMT, restoring E-cadherin and reducing vimentin/MMP-9 [10].

Crosstalk Between FAK and Aurora Kinases in Metastatic Niches

FAK and Aurora kinases cooperatively drive metastasis:

  • Signaling synergy: AURKA phosphorylates FAK at Y861, activating PI3K/Akt and promoting survival in dormant tumor cells [10].
  • Dormancy escape: In laryngeal SCC, AURKA revives dormant cells via FAK/PI3K/Akt pathway activation, increasing proliferation and invasion 2.5-fold [10].
  • Transcriptional feedback: FAK-Src signaling enhances STAT5-mediated AURKA transcription, while AURKA stabilizes β-catenin to upregulate EMT genes [1] [6].

Table 2: FAK-Aurora Kinase Crosstalk in Metastatic Pathways

Interaction NodeMolecular MechanismFunctional Outcome
FAK Y861 phosphorylationAURKA directly phosphorylates FAK at Y861PI3K/Akt activation → enhanced cell survival
STAT5 signalingFAK-Src signaling promotes STAT5 nuclear translocationSTAT5 binds AURKA promoter → transcriptional upregulation
EMT gene regulationAURKA stabilizes β-catenin; FAK activates NF-κBCoordinated induction of SNAIL, TWIST, MMP-9
Dormancy escapeAURKA activates FAK/PI3K/Akt in dormant cellsG0→G1 transition → metastatic outgrowth

Properties

Product Name

FAK/aurora kinase-IN-1

IUPAC Name

2-[2-[[5-chloro-2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]amino]phenyl]-N,N-dimethyl-2-oxoacetamide

Molecular Formula

C23H24ClN7O3

Molecular Weight

481.9 g/mol

InChI

InChI=1S/C23H24ClN7O3/c1-30(2)22(33)20(32)16-5-3-4-6-18(16)28-21-17(24)14-26-23(29-21)27-15-7-8-19(25-13-15)31-9-11-34-12-10-31/h3-8,13-14H,9-12H2,1-2H3,(H2,26,27,28,29)

InChI Key

AFDBHVRIGXISEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CN=C(C=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.